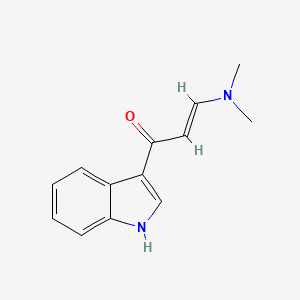

(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Description

(2E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a chalcone derivative featuring an indole core linked to a dimethylamino-substituted propenone chain. This compound serves as a critical intermediate in synthesizing biologically active molecules, particularly third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib, which target drug-resistant cancer mutations like EGFR T790M .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-9,14H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAFMCYNLUNRHE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one , also known as dimethylaminobenzylideneindole , is a significant intermediate in the synthesis of various biologically active compounds, including the well-known anticancer drug osimertinib. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14N2O

- Molecular Weight : 214.26 g/mol

- CAS Number : 954421-13-7

The structure of this compound features an indole moiety attached to a dimethylamino group and an enone functional group, which contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as an inhibitor of various kinases, which are crucial in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a target for cancer therapy.

Case Studies

- Osimertinib Derivative Synthesis :

- In Vitro Studies :

Antimicrobial Activity

Recent investigations also highlight the antimicrobial properties of this compound against several bacterial strains. Its effectiveness against multidrug-resistant bacteria positions it as a potential candidate for new antibiotic therapies.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Optimization

The synthesis of this compound has been optimized for efficiency and yield:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 1H-indole + dimethylamine | 85 |

| 2 | Condensation with aldehyde | 90 |

| 3 | Purification via chromatography | 95 |

This optimized method allows for the production of high-purity compounds suitable for biological testing .

Comparison with Similar Compounds

Physicochemical Properties

Enzyme Inhibition

- MAO-B Selectivity: Compound C5’s methoxy and dimethylamino groups optimize π-π stacking and hydrogen bonding with MAO-B’s FAD cofactor, achieving sub-micromolar IC₅₀ .

- Antimalarial Activity : N-Methylation in (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one improves PfDHFR-TS binding via hydrophobic interactions .

Q & A

Q. What are the common synthetic routes for (2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 1H-indole-3-carbaldehyde and dimethylaminoacetone. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and acid/base catalysts (e.g., NaOH or piperidine) to enhance yield and stereoselectivity. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization using ethanol/water mixtures improves crystallinity .

Q. How can the E-configuration of the α,β-unsaturated ketone moiety be confirmed experimentally?

The E-geometry is verified through single-crystal X-ray diffraction (SC-XRD), which reveals bond angles and dihedral angles consistent with trans-planar arrangements. Complementary techniques include UV-Vis spectroscopy (absorption bands at 300–350 nm for conjugated enones) and -NMR (coupling constants ) .

Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?

Begin with antimicrobial screening using disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity can be evaluated via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (IC/MIC values) provide quantitative activity metrics .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level computes HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. These parameters predict nucleophilic/electrophilic sites and global reactivity descriptors (e.g., chemical hardness , electrophilicity index ), correlating with experimental observations like antimicrobial activity or catalytic behavior .

Q. How should researchers resolve contradictions between observed biological activity and computational predictions?

Re-examine assay conditions (e.g., solvent effects, cell permeability) and validate computational models by comparing multiple functionals (e.g., M06-2X vs. CAM-B3LYP). Synchrotron-based SC-XRD can identify structural nuances (e.g., non-covalent interactions) that influence bioactivity but are not captured in gas-phase DFT .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include solvent disorder (common in polar solvents like DMSO) and weak intermolecular interactions. Use high-boiling-point solvents (e.g., DMF) for slow crystallization. For SC-XRD, collect data at low temperatures (100 K) to reduce thermal motion artifacts. Disorder in counterions/solvents can be modeled using SQUEEZE in refinement software .

Q. Which advanced spectroscopic techniques are critical for characterizing dynamic behavior in solution?

- Dynamic NMR : Detects restricted rotation about the C–N bond in dimethylamino groups (line-shape analysis at variable temperatures).

- 2D NOESY : Identifies spatial proximity between indole protons and the enone moiety, confirming intramolecular interactions.

- Fluorescence Quenching : Probes interactions with biomacromolecules (e.g., BSA) via Stern-Volmer analysis .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions.

- Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database (CSD) entries for similar enones to validate bond lengths/angles .

- Computational-Experimental Synergy : Combine MD simulations (e.g., GROMACS) with experimental solubility data to predict aggregation behavior in biological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.